b-Phenyl-1H-imidazole-1-ethanamine 2HCl b-Phenyl-1H-imidazole-1-ethanamine 2HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13405064
InChI: InChI=1S/C11H13N3/c12-8-11(14-7-6-13-9-14)10-4-2-1-3-5-10/h1-7,9,11H,8,12H2
SMILES: C1=CC=C(C=C1)C(CN)N2C=CN=C2
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

b-Phenyl-1H-imidazole-1-ethanamine 2HCl

CAS No.:

Cat. No.: VC13405064

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

b-Phenyl-1H-imidazole-1-ethanamine 2HCl -

Specification

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 2-imidazol-1-yl-2-phenylethanamine
Standard InChI InChI=1S/C11H13N3/c12-8-11(14-7-6-13-9-14)10-4-2-1-3-5-10/h1-7,9,11H,8,12H2
Standard InChI Key COYZKHOKOLGCDZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CN)N2C=CN=C2
Canonical SMILES C1=CC=C(C=C1)C(CN)N2C=CN=C2

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named b-Phenyl-1H-imidazole-1-ethanamine 2HCl, with synonyms including 1H-Imidazole-1-ethanamine, β-phenyl- and β-Phenyl-1H-imidazole-1-ethanamine dihydrochloride . The "b" (β) designation indicates the phenyl substitution at the β-carbon of the imidazole ring.

Molecular and Structural Features

The molecular formula C11H13N32HCl\text{C}_{11}\text{H}_{13}\text{N}_3 \cdot 2\text{HCl} corresponds to a protonated imidazole core bonded to a phenyl group and an ethanamine side chain. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for laboratory handling .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number174262-04-5
Molecular FormulaC11H13N32HCl\text{C}_{11}\text{H}_{13}\text{N}_3 \cdot 2\text{HCl}
Molar Mass187.24 g/mol
Synonymsβ-Phenyl-1H-imidazole-1-ethanamine 2HCl

Synthesis Strategies

One-Pot Condensation Approaches

A scalable method for synthesizing trisubstituted imidazoles involves the condensation of arylaldehydes, ammonium acetate (NH4OAc\text{NH}_4\text{OAc}), and benzil derivatives. For example, triphenyl imidazole analogs are synthesized in one-pot reactions under reflux conditions (12 hours, air atmosphere) without metal catalysts, achieving yields >80% . This method avoids environmentally hazardous oxidants like FeCl3\text{FeCl}_3, aligning with green chemistry principles .

Table 2: Representative Synthesis Conditions

ReactantsConditionsYieldSource
Arylaldehyde, NH4OAc\text{NH}_4\text{OAc}, benzilReflux, 12 h, air>80%

Organometallic and Reductive Pathways

Alternative routes employ organometallic reagents to functionalize imidazole cores. For instance, lithiation of 1-methylimidazole followed by reaction with carbonyl compounds generates substituted imidazole alcohols, which can be reduced to amines using NaBH4\text{NaBH}_4 or similar agents . While direct evidence for b-Phenyl-1H-imidazole-1-ethanamine 2HCl synthesis via this route is lacking, analogous protocols suggest feasibility .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound is highly soluble in water and polar aprotic solvents (e.g., DMSO, DMF). The ionic nature stabilizes the imidazole ring against oxidative degradation, though prolonged exposure to high temperatures (>150°C) may induce decomposition .

Spectroscopic Characterization

While specific spectral data for b-Phenyl-1H-imidazole-1-ethanamine 2HCl are unavailable, related trisubstituted imidazoles exhibit:

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6): Aromatic protons at δ 7.2–8.0 ppm, NH/amine protons at δ 12–13 ppm .

  • IR: Stretching frequencies for N-H (3445 cm1^{-1}), C=N (1590 cm1^{-1}), and aromatic C-H (830 cm1^{-1}) .

Structural and Electronic Features

X-ray Crystallography

Although no crystal structure for this compound is reported, analogous imidazoles (e.g., 2-(4,5-bis(4-chlorophenyl)-1H-imidazole-2-yl)phenol) show planar imidazole rings with dihedral angles <10° between substituents, suggesting similar rigidity in b-Phenyl-1H-imidazole-1-ethanamine 2HCl .

Tautomerism and Protonation

The imidazole ring exists in equilibrium between 1H- and 3H-tautomers, with protonation at the N1 position stabilizing the 1H-form in acidic conditions . The ethanamine side chain’s basicity (pKa910\text{p}K_a \approx 9-10) facilitates hydrochloride salt formation .

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